molecular formula C29H29BrN2O4S B10875140 Ethyl 2-(acetylamino)-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylate

Ethyl 2-(acetylamino)-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylate

Cat. No.: B10875140
M. Wt: 581.5 g/mol
InChI Key: QPHUORCVUYGHTL-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylate is an organic compound with the following properties:

  • It appears as a colorless to pale yellow liquid.
  • Its chemical formula is C16H18O4S with a molecular weight of 306.38 g/mol .

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps

    Acetylation of 2-amino-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylic acid: The carboxylic acid group is acetylated using acetic anhydride or acetyl chloride.

    Ethylation: The resulting acetylated compound is then treated with ethyl bromide or ethyl iodide to introduce the ethyl group.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While industrial-scale production methods may vary, the synthetic steps mentioned above serve as the foundation for large-scale production.

Chemical Reactions Analysis

Reactions: This compound can undergo various reactions, including:

    Substitution Reactions: The ethyl group can be substituted by other functional groups.

    Reduction Reactions: Reduction of the carbonyl group (acetyl group) can yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the sulfur atom can lead to sulfone derivatives.

Common Reagents and Conditions:

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

    Ethylation: Ethyl bromide or ethyl iodide.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products: The major products depend on the specific reaction conditions and reagents used. For example:

  • Acetylation yields the acetylated derivative.
  • Ethylation leads to the ethylated compound.

Scientific Research Applications

This compound finds applications in various fields:

    Organic Synthesis: It serves as a reagent and intermediate in organic synthesis.

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Materials Science: It may contribute to the development of novel materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C29H29BrN2O4S

Molecular Weight

581.5 g/mol

IUPAC Name

ethyl 2-acetamido-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H29BrN2O4S/c1-3-35-29(34)25-23-14-15-24(30)26(27(23)37-28(25)31-20(2)33)36-17-16-32(18-21-10-6-4-7-11-21)19-22-12-8-5-9-13-22/h4-15H,3,16-19H2,1-2H3,(H,31,33)

InChI Key

QPHUORCVUYGHTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OCCN(CC3=CC=CC=C3)CC4=CC=CC=C4)Br)NC(=O)C

Origin of Product

United States

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